molecular formula C19H16N6O5 B2840402 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881547-39-3

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2840402
CAS No.: 881547-39-3
M. Wt: 408.374
InChI Key: GAOZRSHYJJNXHH-UHFFFAOYSA-N
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Description

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and methoxy groups in its structure suggests that it may exhibit unique chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic synthesis. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available 3,5-dinitroaniline and 3-methoxypropylamine.

    Formation of Intermediate: The 3,5-dinitroaniline undergoes a nucleophilic aromatic substitution reaction with 3-methoxypropylamine to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the imidazoquinoxaline core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Various substituted imidazoquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of nitro groups suggests that it may have activity against certain types of cancer cells, while the imidazoquinoxaline core is known for its anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modification.

Mechanism of Action

The mechanism of action of 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazoquinoxaline core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline
  • 1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
  • 2-(3,5-dinitrophenyl)-1H-imidazo[4,5-c]quinoxaline

Uniqueness

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced cytotoxicity or anti-inflammatory properties, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,5-dinitrophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c1-30-8-4-7-23-18(12-9-13(24(26)27)11-14(10-12)25(28)29)22-17-19(23)21-16-6-3-2-5-15(16)20-17/h2-3,5-6,9-11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOZRSHYJJNXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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